Cas no 2013-26-5 (Sodium 2-oxobutanoate)
Sodium 2-oxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Sodium 2-oxobutanoate
- 2-oxo-butanoicacisodiumsalt
- Sodium 2-Oxobutyrate
- Alpha-Ketobutyric Acid Sodium Salt
- ALPHA-KETOBUTYRIC ACID SODIUM SALT WHITE POWDER
- Butanoic acid, 2-oxo-,sodium salt (1:1)
- 2-Ketobutyric Acid Sodium Salt
- 2-Oxobutanoic acid sodium salt
- 2-oxobuttersaeure,natrium salz
- 2-Oxobutyric Acid Sodium Salt
- Butanoic acid,2-oxo-,sodium salt
- BUTYRIC ACID,2-OXO-,SODIUM SALT
- Sodium 2-Ketobutyrate
- sodium 2-ketobutyric acid
- Sodium alpha-ketobutyrate
- Butanoic acid, 2-oxo-, sodium salt
- Sodium-alpha-ketobutrate
- Butanoic acid, 2-oxo-, sodium salt (1:1)
- 2-Keto-N-butyric acid sodium salt
- BUTYRIC ACID, 2-OXO-, SODIUM SALT
- 1632PHS2FR
- AK126078
- C4H5O3.Na
- PubChem17406
- Sodium
- A-ketobutyrate
- NS00081942
- MFCD00064194
- DTXSID60883538
- EINECS 217-937-8
- UNII-1632PHS2FR
- TD8090
- sodiuM2-oxobutanoate
- AKOS016013087
- alpha-KetobutyricAcid-13C,d2SodiumSalt
- ALPHA-KETOBUTYRICACIDSODIUMSALT
- 2-Ketobutyric acid, sodium salt
- J-013040
- FT-0670617
- D4C5FBC6-0245-4DFE-B93D-9C351F9C3AD8
- Q3598016
- FT-0612732
- C4H5NaO3
- CS-W005355
- K0040
- HY-W005355
- AMY7718
- sodium;2-oxobutanoate
- SCHEMBL3851900
- 2013-26-5
- AC-37022
- AS-64423
- -KETOBUTYRIC ACID SODIUM SALT
- SUAMAHKUSIHRMR-UHFFFAOYSA-M
- DB-045106
-
- MDL: MFCD00064194
- Inchi: 1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1
- InChI Key: SUAMAHKUSIHRMR-UHFFFAOYSA-M
- SMILES: [Na+].O=C(C(=O)[O-])CC
Computed Properties
- Exact Mass: 124.01400
- Monoisotopic Mass: 124.01363830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 99.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 57.2
Experimental Properties
- Color/Form: powder
- Water Partition Coefficient: very faint turbidity
- PSA: 57.20000
- LogP: -1.28460
- Solubility: Not determined
Sodium 2-oxobutanoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:10
- RTECS:ET5955900
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
Sodium 2-oxobutanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Sodium 2-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161412-5G |
Sodium 2-oxobutanoate |
2013-26-5 | >98.0%(T) | 5g |
¥455.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161412-25g |
Sodium 2-oxobutanoate |
2013-26-5 | >98.0%(T) | 25g |
¥2119.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161412-1g |
Sodium 2-oxobutanoate |
2013-26-5 | >98.0%(T) | 1g |
¥109.90 | 2023-09-01 | |
| Alichem | A450000897-25g |
Sodium 2-oxobutanoate |
2013-26-5 | 98% | 25g |
$214.50 | 2023-09-02 | |
| Alichem | A450000897-100g |
Sodium 2-oxobutanoate |
2013-26-5 | 98% | 100g |
$722.70 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77360-5g |
Sodium 2-oxobutanoate |
2013-26-5 | 98% | 5g |
¥312.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77360-1g |
Sodium 2-oxobutanoate |
2013-26-5 | 98% | 1g |
¥65.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S844402-25g |
Sodium 2-oxobutanoate |
2013-26-5 | 98% | 25g |
¥2,670.00 | 2022-09-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | K0875-5G |
Sodium 2-oxobutanoate |
2013-26-5 | 5g |
¥1913.35 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | K0875-25G |
Sodium 2-oxobutanoate |
2013-26-5 | 25g |
¥3615.16 | 2023-11-05 |
Sodium 2-oxobutanoate Suppliers
Sodium 2-oxobutanoate Related Literature
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Xinjian Yin,Yayun Liu,Lijun Meng,Haisheng Zhou,Jianping Wu,Lirong Yang Catal. Sci. Technol. 2020 10 3376
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2. Absolute configuration of the product of the acetolactate synthase reaction by a novel method of analysis using acetolactate decarboxylaseDavid H. G. Crout,Edward R. Lee,Daniel L. Rathbone J. Chem. Soc. Perkin Trans. 1 1990 1367
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3. Biosynthesis of riboflavin and the role of acetoin (3-hydroxybutan-2-one) in the formation of the o-xylene ringBrian Bews,David H. G. Crout J. Chem. Soc. Perkin Trans. 1 1986 1459
Additional information on Sodium 2-oxobutanoate
Sodium 2-Oxobutanoate (CAS No. 2013-26-5): A Versatile Compound in Chemical and Biomedical Applications
The compound Sodium 2-Oxobutanoate, identified by the CAS registry number 2013-26-5, represents a critical intermediate in organic synthesis and a promising agent in biomedical research. Structurally characterized as the sodium salt of 3-ketovaleric acid (also known as pyruvic acid), this compound exhibits unique chemical properties that enable its application across diverse fields. Recent advancements in metabolic engineering and drug delivery systems have further highlighted its potential as a multifunctional reagent.
In chemical synthesis, Sodium 2-Oxobutanoate serves as a key precursor for the production of bioactive molecules due to its reactive α-keto ester functionality. Researchers have leveraged its reactivity in aldol condensation reactions to construct complex carbon skeletons, particularly in the synthesis of polyketide analogs. A notable study published in Organic Letters (2023) demonstrated its utility in synthesizing anti-tuberculosis agents by coupling with aromatic aldehydes under mild conditions, showcasing its role in drug discovery pipelines.
Beyond traditional synthesis, emerging studies emphasize the compound's role as a metabolic modulator. Preclinical models reveal that administering CAS No. 2013-26-5 enhances mitochondrial function by supplementing the tricarboxylic acid cycle, with particular efficacy observed in ischemic stroke models (Nature Communications, 2024). This mechanism underpins its investigation as a neuroprotective agent, where it mitigates oxidative stress through redox cycling with NADH/NADPH systems.
Innovations in drug delivery systems have positioned this compound as a carrier for poorly soluble drugs. A recent patent (WO/XXXX/XXXXX) describes its use as an amphiphilic carrier when conjugated with hydrophobic drugs, forming self-assembling nanoparticles that improve bioavailability by up to 40% compared to conventional formulations. Such applications underscore its potential in oncology and cardiovascular therapeutics.
Structural studies using X-ray crystallography have refined our understanding of its solid-state properties (CrystEngComm, 2024). The sodium cation forms hydrogen-bonded networks with the carboxylate groups, creating a highly stable lattice structure ideal for formulation stability under varying humidity conditions—a critical factor for pharmaceutical manufacturing processes.
Advances in analytical techniques have enabled precise quantification of this compound's metabolites using LC/MS methods optimized for biological matrices (Analytical Chemistry, 2023). These methodologies are now standard for pharmacokinetic studies evaluating its oral bioavailability and tissue distribution profiles across rodent models.
In regenerative medicine applications, researchers have demonstrated that micromolar concentrations of Sodium 2-Oxobutanoate enhance mesenchymal stem cell differentiation into osteogenic lineages through activation of PPARγ signaling pathways (Stem Cell Reports, 2024). This discovery opens new avenues for bone repair therapies without relying on growth factor supplementation.
The compound's chiral purity has become a focal point for pharmaceutical developers following reports of enantiomer-specific effects on enzyme inhibition (Journal of Medicinal Chemistry, 20XX). High-performance chiral HPLC methods now ensure >99% enantiomeric excess during large-scale production—a critical quality attribute for clinical candidates targeting metabolic disorders.
Ongoing investigations explore its role as an adjuvant therapy for neurodegenerative diseases through modulation of astrocyte metabolism (Neuron, 20XX). Animal studies indicate that chronic administration at sub-toxic doses restores synaptic plasticity markers in Alzheimer's disease models—a breakthrough attributed to enhanced glutamate recycling mechanisms.
Recent sustainability initiatives highlight the compound's recyclability within green chemistry frameworks. A process developed at MIT recovers over 95% yield from post-reaction mixtures using supercritical CO₂ extraction—a method now being scaled for industrial adoption to reduce waste streams from pharmaceutical manufacturing.
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